2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Overview
Description
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinoindole core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of the chlorodifluoromethoxy group adds unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the pyridazine ring. The chlorodifluoromethoxy group is then added through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorodifluoromethoxy group can be substituted with other functional groups to create new analogs with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .
Scientific Research Applications
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It serves as a probe to study biological pathways and interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxyphenyl group but has a different core structure, leading to distinct properties and applications.
1,2-DIHYDRO-3H-INDOL-3-ONE: Another indole derivative with different substituents, used in various chemical and biological studies.
Uniqueness
The uniqueness of 2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyridazino[4,3-b]indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2/c1-23-14-5-3-2-4-13(14)17-15(23)10-16(25)24(22-17)11-6-8-12(9-7-11)26-18(19,20)21/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNVCFRCYMHPTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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